molecular formula C12H25NO B2591584 1-Heptylpiperidin-4-ol CAS No. 264229-47-2

1-Heptylpiperidin-4-ol

Cat. No.: B2591584
CAS No.: 264229-47-2
M. Wt: 199.338
InChI Key: IOFSVTTVKILGAE-UHFFFAOYSA-N
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Description

1-Heptylpiperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a heptyl group at the nitrogen atom and a hydroxyl group at the fourth position

Future Directions

While specific future directions for 1-Heptylpiperidin-4-ol are not mentioned in the search results, there is a general trend towards the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, peptide drug development, which could potentially involve piperidine derivatives, has made great progress in the last decade thanks to new production, modification, and analytic technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-heptylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Heptylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Heptylpiperidin-4-ol is unique due to the presence of both a heptyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-heptylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-9-13-10-7-12(14)8-11-13/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSVTTVKILGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxypiperidine was dissolved in N,N-dimethylformamide (20 ml) and treated with potassium carbonate (1.5 g, 10.8 mmol) and 1-iodoheptane (1.8 ml, 11.3 mmol). After stirring for 2 h the mixture was diluted with ethyl acetate, washed with water, brine, dried and evaporated.
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1.5 g
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1.8 mL
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